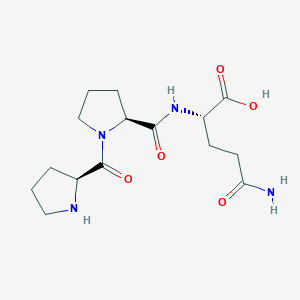![molecular formula C7H8F2N2O B1449057 [6-(Difluoromethoxy)pyridin-2-yl]methanamine CAS No. 2044834-22-0](/img/structure/B1449057.png)
[6-(Difluoromethoxy)pyridin-2-yl]methanamine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “[6-(Difluoromethoxy)pyridin-2-yl]methanamine” has been reported in the literature . For instance, the development of potent and selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists featuring a pyridinyl methanol moiety has been described . Systematic optimization of pharmacological, physicochemical, and ADME properties of the original lead resulted in the identification of a novel and selective TRPV3 antagonist .Molecular Structure Analysis
The molecular formula of “[6-(Difluoromethoxy)pyridin-2-yl]methanamine” is C7H8F2N2O . Its InChI Code is 1S/C7H8F2N2O/c8-7(9)12-6-2-1-5(3-10)4-11-6/h1-2,4,7H,3,10H2 .Physical And Chemical Properties Analysis
“[6-(Difluoromethoxy)pyridin-2-yl]methanamine” has a molecular weight of 174.15 . It is recommended to be stored at 4°C .Scientific Research Applications
Photophysical Behaviors
- The ligand derived from [6-(Difluoromethoxy)pyridin-2-yl]methanamine exhibits specific photophysical behaviors, including red-shifts in fluorescence and quenching effects in the presence of certain metal ions. These properties are useful for studying the interaction of ligands with various metal ions and for developing potential optical materials or sensors (Li Ping-hua, 2010).
Catalytic Applications
- Derivatives of [6-(Difluoromethoxy)pyridin-2-yl]methanamine have been used in the synthesis of unsymmetrical pincer palladacycles, demonstrating good activity and selectivity in catalytic applications. This has implications for organic synthesis and material science (Gavin W. Roffe et al., 2016).
Schiff Base Synthesis
- Schiff bases derived from 3-aminomethyl pyridine, a relative of [6-(Difluoromethoxy)pyridin-2-yl]methanamine, have been synthesized and shown potential as anticonvulsant agents (S. Pandey & R. Srivastava, 2011).
Photocytotoxicity in Cancer Research
- Iron(III) complexes with Schiff bases related to [6-(Difluoromethoxy)pyridin-2-yl]methanamine display significant photocytotoxicity in cancer cells, highlighting their potential in cancer therapy (Uttara Basu et al., 2015).
Water Oxidation Research
- Complexes containing [6-(Difluoromethoxy)pyridin-2-yl]methanamine analogs have been studied for their ability to catalyze water oxidation, an important reaction in the field of sustainable energy (Manohar Vennampalli et al., 2014).
Ligand Exchange and Spin State Equilibria Studies
- The ligand exchange and spin state equilibria of Fe(II) complexes based on ligands similar to [6-(Difluoromethoxy)pyridin-2-yl]methanamine have been investigated, contributing to our understanding of coordination chemistry and molecular physics (A. Draksharapu et al., 2012).
Polymerization Catalysts
- Zinc(II) complexes with derivatives of [6-(Difluoromethoxy)pyridin-2-yl]methanamine have been used as pre-catalysts for the polymerization of lactide, highlighting applications in polymer chemistry (Kyuong Seop Kwon et al., 2015).
Palladium and Platinum Complexes in Cancer Therapy
- Palladium and platinum complexes with Schiff base ligands related to [6-(Difluoromethoxy)pyridin-2-yl]methanamine have shown significant anticancer activity, offering potential in medicinal chemistry and oncology (S. Mbugua et al., 2020).
Ambient-Temperature Synthesis
- Novel compounds derived from [6-(Difluoromethoxy)pyridin-2-yl]methanamine have been synthesized at ambient temperature, contributing to the field of synthetic organic chemistry (Diana Becerra et al., 2021).
Safety And Hazards
“[6-(Difluoromethoxy)pyridin-2-yl]methanamine” is classified as Acute Tox. 4 H302, Skin Corr. 1B H314, and STOT SE 3 H335 (Respiratory tra…) (inhalation) H335 . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
[6-(difluoromethoxy)pyridin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9)12-6-3-1-2-5(4-10)11-6/h1-3,7H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHYTHGSAWHLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Difluoromethoxy)pyridin-2-yl]methanamine | |
CAS RN |
2044834-22-0 | |
| Record name | [6-(difluoromethoxy)pyridin-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid](/img/structure/B1448977.png)







![cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B1448988.png)

![tert-butyl 5-(methoxyacetyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1448991.png)
![(4aR,7aS)-1-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1448992.png)
![N-[(1Z)-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-ylidene]-5-methyl-2H-pyrazol-3-amine](/img/structure/B1448994.png)